3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
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Overview
Description
3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a unique structure with a bromo-ethoxyphenyl group and two indole moieties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
Scientific Research Applications
3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Compared to other indole derivatives, 3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is unique due to its bromo-ethoxyphenyl group and dual indole moieties. Similar compounds include:
5-bromo-2,3,3-trimethyl-3H-indole: A simpler indole derivative with a single bromo group.
Indole-3-acetic acid: A naturally occurring plant hormone with a single indole ring.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at the 2-position.
These comparisons highlight the structural diversity and potential for unique biological activities among indole derivatives.
Properties
Molecular Formula |
C27H25BrN2O |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
3-[(2-bromo-5-ethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H25BrN2O/c1-4-31-18-13-14-22(28)21(15-18)27(25-16(2)29-23-11-7-5-9-19(23)25)26-17(3)30-24-12-8-6-10-20(24)26/h5-15,27,29-30H,4H2,1-3H3 |
InChI Key |
AWJJCCYKDWJYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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